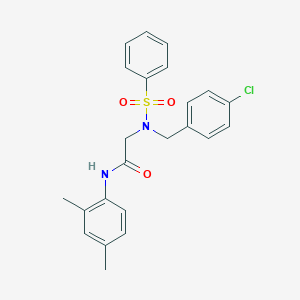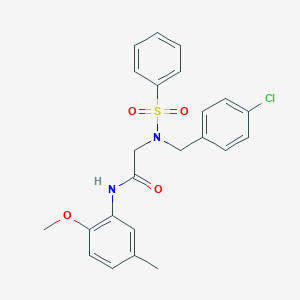![molecular formula C19H14BrClN2O4S B301028 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid](/img/structure/B301028.png)
5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid, also known as BMB, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. BMB is a thiazolidine-based compound that exhibits antiproliferative and cytotoxic effects on various cancer cell lines.
Mecanismo De Acción
5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid exerts its anticancer effects by targeting multiple cellular pathways. 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. By inhibiting thioredoxin reductase, 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid disrupts the redox balance of cancer cells, leading to oxidative stress and ultimately cell death. 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has also been found to inhibit the activity of the proteasome, a cellular complex involved in the degradation of proteins. By inhibiting the proteasome, 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid disrupts protein homeostasis in cancer cells, leading to cell death.
Biochemical and Physiological Effects
5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has been shown to exhibit selective cytotoxicity towards cancer cells, while sparing normal cells. This selectivity is thought to be due to the higher levels of oxidative stress in cancer cells compared to normal cells. 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has also been found to inhibit the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent. Additionally, 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has been shown to induce autophagy, a cellular process involved in the degradation of damaged cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its anticancer properties. However, 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid also has some limitations. It is not very water-soluble, which can make it difficult to administer in animal studies. Additionally, 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid. One area of interest is the development of 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid analogs with improved solubility and bioavailability. Another area of interest is the investigation of the synergistic effects of 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid with other anticancer agents. Additionally, the potential of 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid as an anti-metastatic agent warrants further investigation. Finally, the safety and efficacy of 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid in clinical trials should be evaluated to determine its potential as a therapeutic agent for cancer.
Métodos De Síntesis
5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid can be synthesized by reacting 5-bromo-2-methoxybenzaldehyde with 3-methyl-4-oxo-2-thioxo-1,3-thiazolidine and 2-chlorobenzoic acid in the presence of a base. The reaction yields 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid as a yellow solid with a melting point of 245-247°C.
Aplicaciones Científicas De Investigación
5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has been extensively studied for its potential as an anticancer agent. Studies have shown that 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid exhibits cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has been found to inhibit the growth of cancer cells by disrupting the cell cycle.
Propiedades
Nombre del producto |
5-{[5-(5-Bromo-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid |
|---|---|
Fórmula molecular |
C19H14BrClN2O4S |
Peso molecular |
481.7 g/mol |
Nombre IUPAC |
5-[[(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]-2-chlorobenzoic acid |
InChI |
InChI=1S/C19H14BrClN2O4S/c1-23-17(24)16(8-10-7-11(20)3-6-15(10)27-2)28-19(23)22-12-4-5-14(21)13(9-12)18(25)26/h3-9H,1-2H3,(H,25,26)/b16-8-,22-19? |
Clave InChI |
IIMOATJKUQYTQH-HYEKDMSNSA-N |
SMILES isomérico |
CN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OC)/SC1=NC3=CC(=C(C=C3)Cl)C(=O)O |
SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OC)SC1=NC3=CC(=C(C=C3)Cl)C(=O)O |
SMILES canónico |
CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OC)SC1=NC3=CC(=C(C=C3)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide](/img/structure/B300946.png)

amino]-N-(3-methylphenyl)acetamide](/img/structure/B300950.png)
![2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300951.png)
![N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300952.png)
amino]acetamide](/img/structure/B300954.png)
![N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B300956.png)

![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B300958.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B300959.png)
![2-chloro-5-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B300963.png)
![2-Chloro-5-{[5-(4-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300964.png)
![2-Chloro-5-{[3-methyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300965.png)
